molecular formula C18H22FN5O B2571014 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine CAS No. 2379951-94-5

2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine

Numéro de catalogue B2571014
Numéro CAS: 2379951-94-5
Poids moléculaire: 343.406
Clé InChI: BEAHGQMJCJDCLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CBP-307 and is a selective antagonist of the G protein-coupled receptor 119 (GPR119).

Mécanisme D'action

CBP-307 acts as a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which is a G protein-coupled receptor that is involved in glucose homeostasis and incretin hormone secretion. By blocking 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, CBP-307 inhibits the secretion of incretin hormones and reduces glucose-stimulated insulin secretion. CBP-307 also reduces food intake by inhibiting the release of appetite-stimulating hormones in the gut.
Biochemical and Physiological Effects
CBP-307 has been shown to have several biochemical and physiological effects in animal models. In diabetic rats, CBP-307 has been shown to increase insulin secretion and improve glucose tolerance. In obese mice, CBP-307 has been shown to reduce food intake and promote weight loss. CBP-307 has also been shown to reduce inflammation in animal models of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

CBP-307 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which allows for the specific targeting of this receptor. CBP-307 has also been shown to have good oral bioavailability in animal models. However, CBP-307 has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

Orientations Futures

There are several future directions for the study of CBP-307. One direction is the development of more potent and selective 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine antagonists for use in the treatment of diabetes and other metabolic disorders. Another direction is the investigation of the potential use of CBP-307 in combination with other drugs for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Finally, the study of the long-term safety and efficacy of CBP-307 in humans is an important future direction for the development of this compound as a therapeutic agent.

Méthodes De Synthèse

The synthesis of CBP-307 involves several steps, starting with the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 4-bromo-1,3-dioxolane to form the intermediate 4-(6-cyclobutylpyrimidin-4-yl)oxytetrahydrofuran. This intermediate is then reacted with piperidine and 5-fluoropyrimidine to form the final product, CBP-307. The synthesis of CBP-307 has been reported in several scientific publications, and the compound has been synthesized in both small and large scales.

Applications De Recherche Scientifique

CBP-307 has been studied for its potential therapeutic applications in several areas, including diabetes, obesity, and gastrointestinal disorders. 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, the target receptor of CBP-307, is predominantly expressed in pancreatic beta cells and intestinal L cells, which are involved in glucose homeostasis and incretin hormone secretion. CBP-307 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, CBP-307 has been shown to promote weight loss and reduce food intake in animal models of obesity. CBP-307 has also been studied for its potential use in the treatment of inflammatory bowel disease and other gastrointestinal disorders.

Propriétés

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c19-15-9-20-18(21-10-15)24-6-4-13(5-7-24)11-25-17-8-16(22-12-23-17)14-2-1-3-14/h8-10,12-14H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHGQMJCJDCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.